molecular formula C8H18O B3053814 4-Methyl-2-heptanol CAS No. 56298-90-9

4-Methyl-2-heptanol

Cat. No.: B3053814
CAS No.: 56298-90-9
M. Wt: 130.23 g/mol
InChI Key: GUHWHNUGIGOSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-heptanol is an organic compound with the molecular formula C8H18O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-heptanol can be synthesized through several methods, including:

    Grignard Reaction: This involves the reaction of a Grignard reagent with a suitable aldehyde or ketone. For example, the reaction of 4-methyl-2-heptanone with a Grignard reagent like methylmagnesium bromide can yield this compound.

    Reduction of Ketones: Another method involves the reduction of 4-methyl-2-heptanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 4-methyl-2-heptanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-heptanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methyl-2-heptanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form 4-methylheptane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 4-methyl-2-heptyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

    Oxidation: 4-Methyl-2-heptanone

    Reduction: 4-Methylheptane

    Substitution: 4-Methyl-2-heptyl chloride

Scientific Research Applications

4-Methyl-2-heptanol has several scientific research applications, including:

    Chemistry: It is used as a solvent and an intermediate in organic synthesis.

    Biology: It is used in the study of metabolic pathways and enzyme reactions involving alcohols.

    Medicine: It is investigated for its potential use in pharmaceutical formulations and drug delivery systems.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-heptanol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it can be metabolized by enzymes such as alcohol dehydrogenase, leading to the formation of corresponding ketones or aldehydes.

Comparison with Similar Compounds

4-Methyl-2-heptanol can be compared with other similar compounds such as:

    2-Heptanol: Another secondary alcohol with a similar structure but without the methyl group on the fourth carbon.

    4-Methyl-2-hexanol: A similar compound with one less carbon atom in the chain.

    2-Methyl-4-heptanol: A positional isomer with the methyl group on the second carbon instead of the fourth.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure can influence its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

4-methylheptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-5-7(2)6-8(3)9/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHWHNUGIGOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60875771
Record name 2-Heptanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.73 mg/mL at 25 °C
Record name 4-Methyl-2-heptanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56298-90-9
Record name 4-Methyl-2-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56298-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-heptanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056298909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Heptanol, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60875771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-heptanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031589
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-heptanol
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-heptanol
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-heptanol
Reactant of Route 4
4-Methyl-2-heptanol
Reactant of Route 5
4-Methyl-2-heptanol
Reactant of Route 6
Reactant of Route 6
4-Methyl-2-heptanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.